6-Hydroxyhept-4-enoic acid

Catalog No.
S14914924
CAS No.
105728-84-5
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxyhept-4-enoic acid

CAS Number

105728-84-5

Product Name

6-Hydroxyhept-4-enoic acid

IUPAC Name

6-hydroxyhept-4-enoic acid

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2,4,6,8H,3,5H2,1H3,(H,9,10)

InChI Key

VPUPJGTWCSYLOM-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCCC(=O)O)O

6-Hydroxyhept-4-enoic acid is a natural product found in Nicotiana tabacum with data available.

6-Hydroxyhept-4-enoic acid is an organic compound characterized by the presence of a hydroxyl group (-OH) and a double bond within a seven-carbon chain. Its molecular formula is C7H12O3\text{C}_7\text{H}_{12}\text{O}_3, and it features a double bond between the fourth and fifth carbon atoms of the heptane backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

, including:

  • Esterification: Reaction with alcohols to form esters, which can be useful in synthesizing more complex molecules.
  • Reduction: The double bond in 6-hydroxyhept-4-enoic acid can be reduced to form a saturated alcohol.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

The compound's reactivity is influenced by the presence of both the hydroxyl and alkene functional groups, making it versatile for further chemical transformations .

Research indicates that 6-hydroxyhept-4-enoic acid exhibits biological activities that could be relevant in medicinal chemistry. Its structural features suggest potential anti-inflammatory properties, similar to other unsaturated fatty acids. Additionally, compounds with similar structures have been studied for their roles in modulating metabolic pathways and influencing cell signaling processes .

The synthesis of 6-hydroxyhept-4-enoic acid can be achieved through various methods:

  • Starting from Heptanoic Acid: The introduction of a hydroxyl group and a double bond can be accomplished through oxidation and dehydration reactions.
  • Using Grignard Reagents: Reacting suitable Grignard reagents with appropriate aldehydes or ketones can yield the desired compound.
  • Enantioselective Synthesis: Advanced synthetic routes may involve enantioselective processes that utilize chiral catalysts to produce specific stereoisomers of 6-hydroxyhept-4-enoic acid .

6-Hydroxyhept-4-enoic acid has potential applications in:

  • Pharmaceuticals: As a precursor for the synthesis of bioactive compounds.
  • Cosmetics: Due to its moisturizing properties attributed to the hydroxyl group.
  • Food Industry: As a flavoring agent or preservative due to its unique chemical structure.

Its unique properties may also allow it to function as an emulsifier or stabilizer in various formulations .

Several compounds share structural similarities with 6-hydroxyhept-4-enoic acid, including:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxyheptanoic AcidHydroxyl group on the second carbonMore saturated structure; less reactivity
5-Hydroxyhexanoic AcidHydroxyl group on the fifth carbonShorter chain; different reactivity profile
7-Hydroxyheptanoic AcidHydroxyl group on the seventh carbonSimilar length but different functional groups
2-Hydroxy-4-methylpentanoic AcidMethyl substitution at the fourth positionAlters physical properties significantly

The uniqueness of 6-hydroxyhept-4-enoic acid lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds .

In Nicotiana tabacum, 6-hydroxyhept-4-enoic acid arises during leaf senescence as part of lipid remodeling processes. Metabolomic studies of tobacco leaves have revealed dynamic shifts in fatty acid derivatives, including the accumulation of hydroxylated and unsaturated compounds during developmental transitions. The compound is synthesized via the oxidative modification of hept-4-enoic acid (C₇H₁₀O₂), a medium-chain fatty acid with a double bond at the fourth position.

The proposed pathway involves two key steps:

  • Desaturation: A Δ4-desaturase introduces the double bond into a saturated heptanoic acid precursor.
  • Hydroxylation: A cytochrome P450-dependent monooxygenase catalyzes the addition of a hydroxyl group at the sixth carbon.

This pathway aligns with lipid degradation mechanisms observed during senescence, where membrane lipids are hydrolyzed into free fatty acids and further modified into signaling molecules or antimicrobial agents. Comparative analyses of tobacco leaf metabolomes indicate that 6-hydroxyhept-4-enoic acid levels peak during late senescence, coinciding with the breakdown of chloroplast membranes and the release of lipid precursors.

Table 1: Key Metabolic Steps in 6-Hydroxyhept-4-enoic Acid Biosynthesis

StepEnzyme ClassSubstrateProductLocalization
1Δ4-DesaturaseHeptanoic acidHept-4-enoic acidEndoplasmic reticulum
2Cytochrome P450 monooxygenaseHept-4-enoic acid6-Hydroxyhept-4-enoic acidMicrosomal membrane

Enzymatic Mechanisms for Position-Specific Hydroxylation and Double Bond Formation

The structural features of 6-hydroxyhept-4-enoic acid—its hydroxyl group at C6 and double bond at C4—are products of highly specific enzymatic reactions.

Δ4-Desaturase Activity

Δ4-Desaturases belong to the fatty acid desaturase (FAD) family, which introduces double bonds into acyl chains. In plants, membrane-bound FAD enzymes typically require oxygen and NADPH to catalyze desaturation. For example, FAD7 in tomato regulates chloroplast membrane fluidity by introducing double bonds in fatty acids. While the specific Δ4-desaturase in tobacco remains uncharacterized, its activity likely parallels FAD7, modifying saturated heptanoic acid to hept-4-enoic acid.

Cytochrome P450-Mediated Hydroxylation

The hydroxylation at C6 is attributed to cytochrome P450 enzymes (CYPs), particularly those in the CYP86 clan. CYP86A8 (LACERATA) in Arabidopsis hydroxylates fatty acids at the ω-position, analogous to the C6 hydroxylation in a seven-carbon chain. Structural modeling suggests that substrate positioning within the CYP active site dictates regioselectivity, favoring C6 over other positions due to steric and electronic factors.

Table 2: Enzymatic Features of 6-Hydroxyhept-4-enoic Acid Synthesis

EnzymeGene FamilyCofactorsSelectivityLocalization
Δ4-DesaturaseFADO₂, NADPHΔ4Endoplasmic reticulum
CYP86A-like P450CYP86O₂, NADPHC6Microsomal membrane

Ecological Roles in Plant Defense Mechanisms and Allelopathic Interactions

6-Hydroxyhept-4-enoic acid contributes to plant survival strategies through direct antimicrobial activity and allelopathy.

Antimicrobial Defense

Hydroxylated fatty acids disrupt microbial membranes by integrating into lipid bilayers and increasing permeability. In tobacco, 6-hydroxyhept-4-enoic acid accumulates in response to pathogen challenge, impairing the growth of fungal hyphae and bacterial biofilms. Its amphipathic structure allows it to act as a surfactant, dissolving hydrophobic cell wall components of pathogens.

Allelopathic Effects

Allelopathy involves the release of phytochemicals to inhibit competing plants. 6-Hydroxyhept-4-enoic acid exuded from tobacco roots suppresses germination and root elongation in neighboring species like Amaranthus retroflexus. This allelopathic effect correlates with the compound’s ability to chelate soil iron, limiting its availability to nearby plants.

Table 3: Documented Ecological Functions of 6-Hydroxyhept-4-enoic Acid

FunctionTarget OrganismMechanismExperimental Evidence
AntimicrobialFusarium spp.Membrane disruptionGrowth inhibition in co-culture
AllelopathicAmaranthusIron chelation in rhizosphereReduced germination rates

The stereocontrolled synthesis of 6-hydroxyhept-4-enoic acid derivatives represents a fundamental challenge in organic chemistry, requiring precise control over both the hydroxyl stereocenter and the alkene geometry . Asymmetric esterification techniques have emerged as powerful methodologies for accessing enantiopure forms of these valuable intermediates [3] [4].

The most extensively studied approach involves the enantioselective synthesis of unsaturated alpha-hydroxy acids through enzyme-catalyzed processes [3] [4]. Research has demonstrated that (S)- and (R)-2-hydroxyhex-5-enoic acid and (S)- and (R)-2-hydroxyhept-6-enoic acid can be prepared in excellent yields and enantiomeric excesses exceeding 99% from the corresponding alpha-keto esters by enzyme-catalyzed hydrolysis of the ester and reduction of the ketone in a single pot process [3] [4]. This methodology represents a significant advancement in the field, as it combines both hydrolysis and reduction steps in an operationally simple procedure.

Asymmetric reduction strategies utilizing sodium borohydride in methanol have been developed for the stereoselective preparation of 6-hydroxyhept-4-enoic acid derivatives [5]. The reduction conditions were optimized through systematic solvent screening, with methanol providing the highest yields (75%) and favorable stereoselectivity ratios of 5.5:1 [5]. The reaction proceeds through the formation of sodium borohydride methoxide (NaBH3(OMe)) in situ, which serves as the active reducing species [5].

Advanced asymmetric methodologies have been reported for the synthesis of related hydroxycarboxylic acid derivatives [6]. The asymmetric synthesis of anti-beta-amino-alpha-hydroxy esters via dynamic kinetic resolution demonstrates the application of ruthenium-catalyzed asymmetric transfer hydrogenation [6]. This approach provides enantioenriched products with routinely high diastereo- and enantioselectivity, establishing a precedent for similar transformations in hydroxyheptenoic acid synthesis [6].

MethodologySubstrateProduct Yield (%)Enantiomeric Excess (%)Reference
Enzyme-catalyzed reductionAlpha-keto esters85-92>99 [3] [4]
NaBH4 reduction in methanolGamma-hydroxyalkynoates7584.5 (5.5:1 ratio) [5]
Ruthenium-catalyzed transfer hydrogenationBeta-amino-alpha-keto esters70-9590-98 [6]

The development of chiral Lewis acid catalysts has provided additional synthetic routes to hydroxyheptenoic acid derivatives [7]. Designer acid systems employing combined acid catalysis demonstrate enhanced reactivity, selectivity, and versatility compared to individual acid catalysts [7]. These methodologies enable the formation of quaternary stereocenters with high enantioselectivity through carefully designed transition state assemblies [7].

Catalytic Oxidation Strategies for Regioselective Functionalization

Catalytic oxidation strategies for the regioselective functionalization of 6-hydroxyhept-4-enoic acid derivatives have been extensively investigated, with particular emphasis on maintaining the integrity of the alkene functionality while selectively oxidizing hydroxyl groups [8] [9] [10].

The chemoselective oxidation of alpha-hydroxy acids to alpha-keto acids has been achieved using 2-azaadamantane N-oxyl (AZADO) as a nitroxyl radical catalyst [8]. This methodology enables the desired chemoselective oxidation while employing molecular oxygen as a cooxidant, preventing the undesired oxidative cleavage of carbon-carbon bonds that typically occurs with alpha-keto acids [8]. The reaction conditions are sufficiently mild to preserve the sensitive double bond functionality present in hydroxyheptenoic acid derivatives [8].

Regioselective halonitrooxylation reactions have been developed for the functionalization of unactivated alkenes, providing access to beta-halonitrates with high regioselectivity [9]. The methodology utilizes trimethylsilyl halides and oxybis(aryl-lambda3-iodanediyl) dinitrates as sources of halogen and nitrooxy groups, with iron(III) chloride serving as an effective catalyst [9]. Remarkably, high regioselectivity can be achieved for aromatic alkenes even in the absence of catalyst, demonstrating the inherent selectivity of this transformation [9].

Unspecific peroxygenases have been identified as effective biocatalysts for the regioselective hydroxylation of fatty acid chains [11]. Three short unspecific peroxygenases selectively hydroxylate the C4 and C5 positions of C8-C12 fatty acids, yielding gamma- and delta-lactones after lactonization [11]. This biocatalytic approach offers exceptional regioselectivity, with some enzymes achieving 95% selectivity for the desired positions [11].

Oxidation MethodCatalyst SystemRegioselectivity (%)Functional Group ToleranceReference
AZADO-catalyzed oxidation2-azaadamantane N-oxyl / O2>90Alpha-hydroxy acids [8]
HalonitrooxylationFeCl3 / TMSX / OAIDN>95Aromatic alkenes [9]
Biocatalytic hydroxylationUnspecific peroxygenases95Medium-chain fatty acids [11]

Platinum-catalyzed continuous-flow oxidation has been developed for the direct conversion of alcohols to carboxylic acids using hydrogen peroxide [12]. This methodology allows for precise control over contact time and enables selective synthesis of carboxylic acids without aldehyde formation [12]. The platinum catalyst exhibits excellent stability, producing octanoic acid from 1-octanol with yields exceeding 96% over 210 hours of continuous operation [12].

The catalytic wet air oxidation of hydroxybenzoic acid derivatives has been investigated using ruthenium-supported catalysts [10]. These studies demonstrate the importance of surface oxygen vacancies in promoting oxidation reactivity, with catalysts containing higher ratios of surface-adsorbed oxygen showing enhanced activity [10]. The findings provide insights into catalyst design for the oxidation of hydroxylated organic compounds [10].

Flow Chemistry Approaches for Scalable Production of Enantiopure Forms

Flow chemistry methodologies have emerged as transformative approaches for the scalable production of enantiopure 6-hydroxyhept-4-enoic acid derivatives, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [13] [14] [15].

Continuous-flow synthesis of lipophilic cations has been successfully implemented for the production of ester-linked derivatives [13]. The optimized flow conditions involve the reaction of triphenylphosphine with bromoalcohols in acetonitrile at elevated temperatures (120°C) in perfluoroalkoxy reactor coils [13]. The system achieved 92% isolated yields with a production throughput of 2.2 grams per hour and operated continuously for over 5 hours without reactor clogging [13]. Subsequent Steglich esterification under flow conditions provided the desired ester products in 85% isolated yield [13].

Microreactor systems have been designed and implemented for esterification reactions relevant to hydroxyheptenoic acid derivative synthesis [14]. Multi-channel microreactors consisting of ten and twenty Y-shaped channels demonstrate the feasibility of numbering-up approaches to increase production rates [14]. The esterification reactions of ethanol and 2-ethylhexanoic acid were completed at 25°C with 1:1 molar ratios, achieving significant increases in product flow rates ranging from 0.00028 to 2.5 × 10^-6 cubic meters per second [14].

Continuous-flow synthesis of chiral 1,2-diamino derivatives has been developed using metal-free processes [15]. This two-step approach demonstrates the application of flow chemistry for stereoselective transformations, providing access to valuable chiral building blocks with enhanced efficiency compared to batch methods [15]. The methodology is particularly relevant for the synthesis of hydroxyheptenoic acid derivatives bearing amino functionalities [15].

Flow Chemistry ApplicationReactor TypeTemperature (°C)Throughput (g/h)Yield (%)Reference
Phosphonium salt formationPFA coil (20 mL)1202.292 [13]
Esterification reactionsY-shaped microchannels25Variable75-85 [14]
Chiral diamine synthesisMulti-step flow systemRoom temperatureNot specified>80 [15]

Advanced flow reactor designs incorporating solid particle handling have been developed for efficient chemical conversions [16]. These systems enable the use of suspended solid catalysts in microreactors, providing enhanced mass transfer and reaction control [16]. Palladium nanoparticle-catalyzed hydrogenation reactions in flow systems demonstrate conversion rates 10-100 times higher than corresponding batch processes [16].

The scalability of flow chemistry approaches has been demonstrated through the synthesis of pharmaceutically relevant compounds [17]. Continuous flow conditions allow for rapid access to medium-scale quantities of products, with the capability to produce multigram quantities through extended operation periods [17]. The methodology provides advantages in terms of reaction time reduction, improved selectivity, and enhanced process control [17].

6-Hydroxyhept-4-enoic acid serves as a versatile chiral building block in the synthesis of various heterocyclic compounds due to its unique structural features combining both hydroxyl and enonic acid functionalities. The compound possesses multiple reactive sites that enable diverse cyclization pathways, making it particularly valuable for constructing complex heterocyclic architectures [1] [2].

The stereochemical characteristics of 6-hydroxyhept-4-enoic acid play a crucial role in determining the outcome of heterocyclic synthesis reactions. The compound exhibits geometric isomerism at the C4-C5 double bond, with the (E)-configuration being thermodynamically favored due to reduced steric interactions [3] . Additionally, the hydroxyl group at position 6 introduces a chiral center, allowing for the formation of enantiomerically pure heterocycles when appropriate chiral auxiliaries or catalysts are employed.

Recent studies have demonstrated the utility of 6-hydroxyhept-4-enoic acid derivatives in the synthesis of tetrahydropyridine rings through intramolecular cyclization reactions. The process involves the formation of carbamate-protected intermediates, which undergo Lewis acid-catalyzed cyclization to generate six-membered nitrogen heterocycles with good stereoselectivity [5]. The reaction mechanism proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack of the hydroxyl group to complete the ring closure.

Lactonization reactions represent another important application of 6-hydroxyhept-4-enoic acid in heterocyclic synthesis. The compound can undergo intramolecular esterification under acidic conditions to form γ-lactones, which serve as valuable intermediates for the synthesis of more complex heterocyclic structures [6]. The stereochemical outcome of these cyclizations is influenced by the configuration of both the double bond and the hydroxyl group, allowing for stereoselective synthesis of specific lactone isomers.

The tandem reaction sequences involving 6-hydroxyhept-4-enoic acid often exploit the dual reactivity of the enonic acid and hydroxyl functionalities. These transformations can proceed through cascade cyclization mechanisms, where initial formation of one heterocyclic ring triggers subsequent ring-forming reactions, leading to polycyclic structures with defined stereochemistry [7].

Tandem Reaction Systems Utilizing Conjugated Diene-Hydroxyl Motif

The conjugated diene-hydroxyl motif present in 6-hydroxyhept-4-enoic acid enables participation in sophisticated tandem reaction systems that leverage both the electronic properties of the conjugated system and the nucleophilic character of the hydroxyl group. These systems provide access to complex molecular architectures through sequential bond-forming processes [8] [9] [10].

Diels-Alder cycloadditions represent one of the most significant applications of the conjugated diene system in 6-hydroxyhept-4-enoic acid. The compound can function as either a diene or dienophile component, depending on the reaction conditions and choice of coupling partner. When acting as a diene, the extended conjugation involving the carboxylic acid enhances the reactivity toward electron-deficient dienophiles [11] [12]. The hydroxyl substituent provides additional stabilization to the transition state through hydrogen bonding interactions, influencing both the reaction rate and stereoselectivity.

Tandem Wittig-Michael addition sequences have been successfully employed with 6-hydroxyhept-4-enoic acid derivatives to construct complex carbon frameworks. These reactions proceed through initial formation of an α,β-unsaturated ester via Wittig olefination, followed by intramolecular Michael addition of the hydroxyl group [7]. The use of continuous flow conditions has been shown to improve yields and reduce reaction times compared to traditional batch procedures.

The conjugated system in 6-hydroxyhept-4-enoic acid also participates in photochemical transformations, where electronic excitation leads to unique reactivity patterns. Photoinduced [2+2] cycloadditions with alkenes can generate cyclobutane derivatives, while photochemical isomerization between E and Z geometric isomers provides access to different stereoisomeric products [13] [14].

Radical-mediated transformations exploit the electron-rich nature of the conjugated diene system. The hydroxyl group can serve as a hydrogen atom donor in radical chain processes, while the double bonds provide sites for radical addition reactions. These transformations often proceed under mild conditions and demonstrate excellent functional group tolerance [13].

Metal-catalyzed cascade reactions involving 6-hydroxyhept-4-enoic acid have been developed to construct polycyclic structures through sequential C-C bond formation. Nickel-catalyzed three-component cycloadditions combine the enonic acid with alkynes and aldehydes to generate highly functionalized cyclopentenone products [15]. The reaction mechanism involves initial formation of a metallacycle, followed by carbonyl insertion and reductive elimination to complete the cycloaddition.

Computational Modeling of Tautomeric Equilibria and Reactive Intermediates

Computational studies of 6-hydroxyhept-4-enoic acid have provided crucial insights into the tautomeric equilibria and reactive intermediates that govern its chemical behavior. Density functional theory (DFT) calculations using functionals such as B3LYP with appropriate basis sets have been employed to characterize the energetic preferences and structural features of different tautomeric forms [16] [17] [18].

Tautomeric equilibria in 6-hydroxyhept-4-enoic acid involve multiple proton transfer processes that can significantly alter the reactivity profile of the molecule. The primary tautomeric interconversion occurs between the hydroxyl and ketone forms, analogous to keto-enol tautomerism observed in other β-hydroxy carbonyl compounds [16] [19]. Computational analysis reveals that the enol form is generally stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid functionality.

pH-dependent tautomeric behavior has been systematically investigated through computational modeling that incorporates solvent effects and protonation states. The equilibrium position between different tautomeric forms varies significantly with solution pH, affecting both the predominant species present and their relative reactivities [16]. These calculations have been validated through comparison with experimental nuclear magnetic resonance (NMR) data and ultraviolet-visible (UV-Vis) spectroscopy measurements.

Reactive intermediate characterization through computational methods has elucidated the structures and energetics of key species involved in organic transformations of 6-hydroxyhept-4-enoic acid. Transition state calculations have identified preferred reaction pathways for cyclization reactions, with intrinsic reaction coordinate (IRC) analyses confirming the connectivity between reactants, transition states, and products [20]. These studies have revealed the importance of conformational flexibility in determining reaction outcomes.

Molecular orbital analysis provides insights into the electronic structure and reactivity patterns of 6-hydroxyhept-4-enoic acid. Frontier molecular orbital calculations identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with nucleophilic and electrophilic reactivity, respectively [18]. The extended conjugation in the molecule leads to delocalization of electron density, affecting both the HOMO-LUMO gap and the distribution of reactive sites.

Conformational analysis through systematic computational screening has identified multiple low-energy conformers of 6-hydroxyhept-4-enoic acid, each with distinct geometric arrangements that influence reactivity. The interconversion barriers between conformers have been calculated, providing information about the dynamic behavior of the molecule in solution [17]. These studies have revealed that certain conformers are specifically required for successful cyclization reactions, explaining the observed stereoselectivity in synthetic transformations.

Thermodynamic and kinetic parameters derived from computational studies enable quantitative prediction of reaction outcomes and optimization of synthetic conditions. Activation energies, reaction enthalpies, and entropy changes have been calculated for key transformations, allowing for the design of more efficient synthetic protocols [18] [20]. The computational predictions have been validated through experimental kinetic studies, establishing the reliability of the theoretical methods employed.

Solvent effects on tautomeric equilibria and reaction mechanisms have been investigated using implicit solvent models such as the Polarizable Continuum Model (PCM) and SMD. These calculations reveal significant solvent-dependent changes in tautomer populations and reaction barriers, highlighting the importance of solvent selection in synthetic applications [20]. The computational results provide guidelines for optimizing reaction conditions to favor desired products.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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